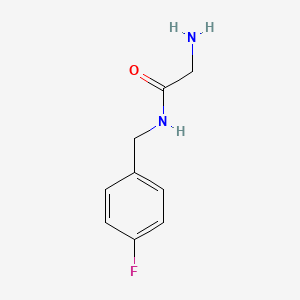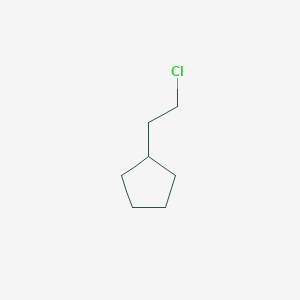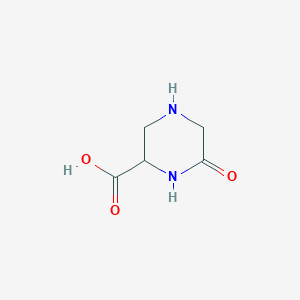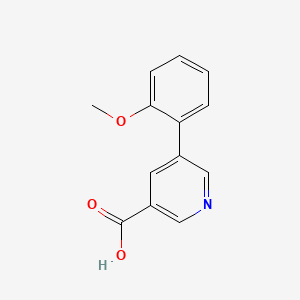
5-(2-Methoxyphenyl)nicotinic acid
Descripción general
Descripción
5-(2-Methoxyphenyl)nicotinic acid, also known as MPNA or 2-(5-methoxy-2-pyridyl) benzoic acid, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid involves the condensation of o-phenylenediamine and 5-methoxysalicylaldehyde . The product of the reaction was allowed to crystallize from the filtrate left at room temperature of 25°C over two days .
Molecular Structure Analysis
The molecular formula of 5-(2-Methoxyphenyl)nicotinic acid is C13H11NO3 . Its average mass is 229.231 Da and its monoisotopic mass is 229.073898 Da .
Chemical Reactions Analysis
The synthesized complex of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .
Aplicaciones Científicas De Investigación
Herbicidal Activity and Synthesis Research has explored the synthesis and herbicidal activity of compounds derived from nicotinic acid, indicating its potential in developing new herbicides. Specifically, a series of N-(arylmethoxy)-2-chloronicotinamides, designed and synthesized from nicotinic acid, showed significant herbicidal activity against certain weeds. This demonstrates nicotinic acid derivatives' potential for creating effective herbicides against monocotyledonous weeds (Chen Yu et al., 2021).
Receptor Mediation and Anti-Lipolytic Effects Nicotinic acid has been identified to mediate anti-lipolytic effects through specific receptors, namely PUMA-G and HM74 in humans, which are expressed in adipose tissue. This discovery has significant implications for understanding and potentially enhancing the lipid-lowering effects of nicotinic acid and its derivatives (S. Tunaru et al., 2003).
Atherosclerosis Prevention Another significant application of nicotinic acid involves its receptor GPR109A expressed by immune cells, which plays a crucial role in preventing atherosclerosis progression in mice. This receptor's activation by nicotinic acid indicates a potential pathway for treating atherosclerosis independently of lipid-modifying effects, focusing on the anti-inflammatory properties of nicotinic acid (Martina Lukasova et al., 2011).
Nicotinic Acid Receptors and Pharmacology The identification and characterization of nicotinic acid receptors, such as HM74A and HM74, have provided insights into the precise mechanisms through which nicotinic acid exerts its pharmacological effects, including its role in treating dyslipidemia. Understanding these receptors facilitates the development of superior drug molecules to treat lipid disorders and cardiovascular disease (A. Wise et al., 2003).
Synthesis and Electrochemical Properties Research on the synthesis of polyfunctionally substituted pyridines, including derivatives of nicotinic acid, sheds light on the facile access to these compounds and their potential applications in various fields, including medicinal chemistry and material science (S. Torii et al., 1986).
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-11(12)9-6-10(13(15)16)8-14-7-9/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPLKRRJJNPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602380 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)nicotinic acid | |
CAS RN |
893732-61-1 | |
| Record name | 5-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



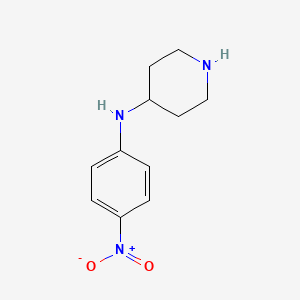
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)
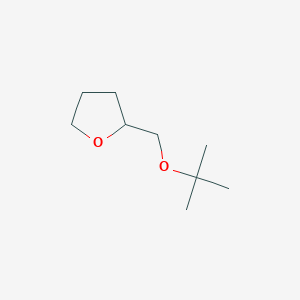
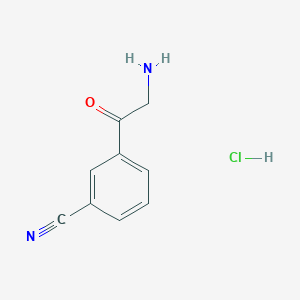
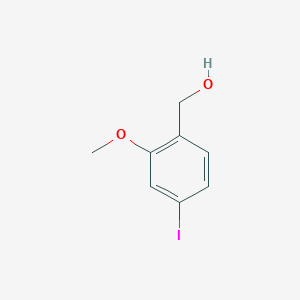

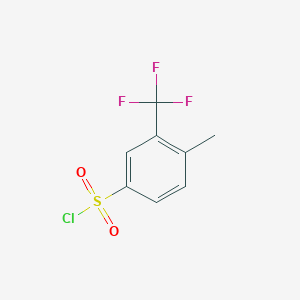
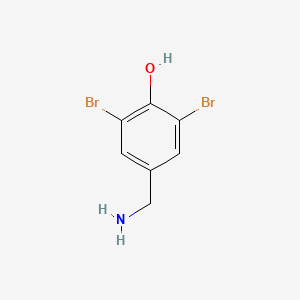
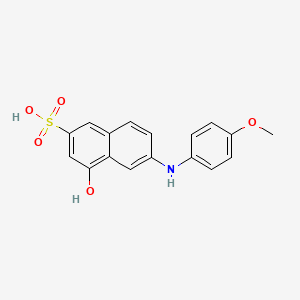
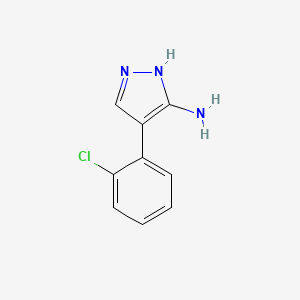
![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)
